2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide
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Overview
Description
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide is a chemical compound with the molecular formula C10H16N2O3 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile
- 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-propionic acid
- 4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Uniqueness
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H15N3O3/c1-4-10-6(13)5-12-7(14)9(2,3)11-8(12)15/h4-5H2,1-3H3,(H,10,13)(H,11,15) |
InChI Key |
XCISUJYUGYLNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C(=O)C(NC1=O)(C)C |
Origin of Product |
United States |
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